3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
CAS No. |
6312-64-7 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-methyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H7N5S/c1-11-5-4(9-10-11)6(12-2)8-3-7-5/h3H,1-2H3 |
InChI Key |
RTJGCPZHRASTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
One of the most common methods for synthesizing 3-Methyl-7-(methylsulfanyl)-3H-triazolo[4,5-d]pyrimidine involves the cyclization of appropriate precursors under controlled conditions.
- Reaction Scheme : A precursor containing triazole and pyrimidine moieties is subjected to cyclization using dehydrating agents or catalysts.
- Reagents : Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Conditions : The reaction is typically carried out under reflux at elevated temperatures (100–150°C).
This method ensures the formation of the fused triazolo-pyrimidine ring system with a methylsulfanyl substituent at the seventh position.
Dimroth Rearrangement
The Dimroth rearrangement is another well-known approach used for synthesizing triazolopyrimidines. This reaction involves an isomerization process where ring opening and closure occur.
- Reaction Mechanism :
- Initial formation of a reactive intermediate through nucleophilic attack.
- Rearrangement to form the desired triazolopyrimidine scaffold.
- Reagents and Catalysts :
- Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Advantages : This method provides high regioselectivity and yields.
Industrial-Scale Synthesis
Industrial production methods focus on optimizing yield and scalability while maintaining purity standards. These methods often employ automated synthesis platforms and continuous flow reactors.
Continuous Flow Synthesis
Continuous flow reactors are increasingly used in industrial settings for their efficiency in large-scale synthesis.
- Process Description :
- Reactants are fed into a continuous flow reactor where they undergo controlled reactions.
- Parameters such as temperature, pressure, and flow rate are optimized.
- Benefits :
- Improved safety due to controlled reaction environments.
- Higher yields and reproducibility compared to batch processes.
Reaction Conditions and Optimization
Reagents and Solvents
The choice of reagents and solvents plays a crucial role in the synthesis process:
| Reaction Type | Reagents | Solvents |
|---|---|---|
| Cyclization | Phosphorus oxychloride | Toluene |
| Dimroth Rearrangement | Sodium hydroxide | DMF or DMSO |
| Substitution Reactions | Alkyl halides | Acetonitrile |
Reaction Parameters
Key parameters such as temperature, time, and pH need to be carefully controlled to ensure high yields:
| Parameter | Optimal Range |
|---|---|
| Temperature | 100–150°C |
| Reaction Time | 4–16 hours |
| pH (for base-catalyzed) | 8–10 |
Analytical Techniques for Monitoring Synthesis
To ensure the success of the preparation process, analytical techniques are employed:
- Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress.
- High-Performance Liquid Chromatography (HPLC) : Ensures product purity.
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold.
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds within the triazolo[4,5-d]pyrimidine class exhibit a range of biological activities. The specific compound has been studied for its potential as:
- Antimicrobial Agents : Compounds similar to 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have shown activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial treatments.
- Anticancer Properties : Some studies have indicated that triazolo[4,5-d]pyrimidines can inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair pathways.
- Anti-inflammatory Effects : Research has pointed to the anti-inflammatory potential of this compound class, which could lead to new treatments for inflammatory diseases.
Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of several triazolo[4,5-d]pyrimidine derivatives. The results indicated that derivatives similar to 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial activity and concluded that modifications to the methylsulfanyl group could enhance efficacy .
Anticancer Research
In another study focused on anticancer properties, researchers synthesized various triazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents. Specifically, compounds with a methylsulfanyl group showed promising results in inhibiting cell growth in breast cancer models .
Anti-inflammatory Studies
A recent investigation into the anti-inflammatory effects of triazolo[4,5-d]pyrimidines highlighted their role as potential inhibitors of pro-inflammatory cytokines. The study demonstrated that these compounds could reduce inflammation markers in vitro and suggested further exploration of their therapeutic applications in chronic inflammatory conditions .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antimicrobial | Activity against bacterial strains | Significant inhibition observed in various studies |
| Anticancer | Inhibition of cancer cell proliferation | Enhanced cytotoxicity noted against specific cell lines |
| Anti-inflammatory | Reduction of inflammation markers | Potential therapeutic applications identified |
Mechanism of Action
The mechanism of action of 3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Observations:
- Benzyl/aryl groups: Enhance potency in enzyme inhibition (e.g., NADPH oxidase inhibition by VAS2870 derivatives) but may increase cytotoxicity .
- Thiol (-SH) or propylthio: Improve covalent binding to enzyme active sites (e.g., CYP2E1 inhibition) . Piperazinyl/amine groups: Enhance water solubility and receptor selectivity (e.g., cannabinoid receptor binding) .
Biological Activity
3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : CHNS
- Molecular Weight : 181.2183 g/mol
- CAS Number : 6312-64-7
- Density : 1.58 g/cm³
- Boiling Point : 378°C
- Flash Point : 182.4°C
Biological Activity Overview
The biological activity of 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
In Vitro Studies
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, suggesting potent antibacterial effects .
- The compound has also shown antifungal activity against species of the genus Candida, with selective action against Gram-positive bacteria such as Micrococcus luteus .
Table 1: Antimicrobial Activity of 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | - |
| Candida spp. | - |
The antimicrobial efficacy is attributed to the compound's ability to bind to key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. Molecular docking studies reveal strong binding interactions characterized by multiple hydrogen bonds and hydrophobic interactions .
Cell Line Studies
In addition to its antimicrobial properties, 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has demonstrated promising anticancer activity:
- It exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), with IC values indicating significant potency .
Table 2: Anticancer Activity of 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
The compound's anticancer effects are linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. It appears to interfere with the activity of histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Pyrimidine derivatives have been noted for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines . Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
A notable study evaluated the biological activities of various triazolopyrimidine derivatives, including 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine . The study concluded that the presence of specific substituents on the pyrimidine nucleus significantly influences biological activities such as antimicrobial and anticancer effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via cyclization of 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxamide intermediates. For example, thioglycosylation or alkylation reactions using carbon disulfide or ethyl iodide in alkaline media can introduce the methylsulfanyl group . Optimization includes adjusting reaction time (e.g., 4–8 hours for cross-coupling reactions), temperature (room temperature to 80°C), and catalysts (e.g., Pd(PPh₃)₂Cl₂ for Stille couplings). Purification via silica gel chromatography or recrystallization ensures >95% purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming regiochemistry?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regioselectivity, particularly distinguishing between N1- and N3-substituted isomers. For example, the methylsulfanyl group at position 7 shows distinct deshielded signals in the aromatic region. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=S stretching at ~1100 cm⁻¹) .
Q. What are the primary biological targets of this compound in preclinical studies?
- Methodology : The compound exhibits affinity for enzymes like NADPH oxidase (NOX) and adenosine receptors. In vitro assays using cell lines (e.g., HepG2 or MCF-7) measure inhibition of ROS production via lucigenin-based chemiluminescence or competitive binding assays with radiolabeled adenosine . Target specificity is confirmed using knockout models or selective inhibitors (e.g., VAS3947 for NOX isoforms) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations at positions 3 and 7) influence activity in cancer models, and what contradictions exist in structure-activity relationship (SAR) data?
- Methodology : SAR studies show that 3-methyl substitution enhances metabolic stability, while 7-methylsulfanyl improves membrane permeability. However, conflicting data arise in kinase inhibition: derivatives with quinoline substitutions (e.g., 3-(quinolin-6-ylmethyl)) show reduced c-Met inhibition (IC₅₀ >10 μM), whereas furan or thiosemicarbazide moieties enhance antitumor activity (IC₅₀ <1 μM in MCF-7 cells). Contradictions may stem from assay conditions (e.g., TR-FRET vs. MTT assays) or cell-line-specific uptake .
Q. What experimental strategies resolve discrepancies in NOX inhibition efficacy between in vitro and in vivo models?
- Methodology : In vitro-to-in vivo translation challenges include off-target effects and bioavailability. Pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) quantify compound stability, while genetic knockdown (siRNA) or isoform-selective inhibitors (e.g., VAS2870 for NOX2) validate target engagement. Contradictory ROS data may arise from compensatory pathways (e.g., xanthine oxidase upregulation), requiring multi-enzyme inhibition assays .
Q. How can computational modeling guide the design of derivatives with improved binding affinity for cannabinoid or adenosine receptors?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict interactions with the type-2 cannabinoid receptor (CB2) or adenosine A₂A receptor. For example, methylsulfanyl’s hydrophobic interactions with CB2’s transmembrane domain correlate with Ki values <100 nM. Free energy perturbation (FEP) calculations optimize substituent polarity to balance affinity and solubility .
Methodological Challenges
Q. What strategies mitigate byproduct formation during triazole ring closure in large-scale synthesis?
- Methodology : Byproducts like regioisomeric triazoles form due to competing cyclization pathways. Resin-bound nitrite catalysts (e.g., Amberlyst-NO₂) improve regioselectivity (>90% yield for N3-substituted products). Process optimization under inert atmospheres (N₂/Ar) and controlled pH (pH 6–7) minimizes oxidative degradation .
Q. How do solvent systems impact the stability of 3-Methyl-7-(methylsulfanyl) derivatives in long-term storage?
- Methodology : Stability studies (HPLC monitoring) show dimethyl sulfoxide (DMSO) induces sulfoxide formation over 6 months, while lyophilized powders stored at −20°C in amber vials retain >98% purity. Accelerated degradation studies (40°C/75% RH) identify optimal excipients (e.g., mannitol) for solid formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
